n-(3-Amino-2-fluorophenyl)acetamide
Description
N-(3-Amino-2-fluorophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an amino group (-NH₂) at the meta position (C3) and a fluorine atom at the ortho position (C2). The acetamide moiety (-NH-CO-CH₃) is attached to the aromatic ring via the nitrogen atom. This compound’s structure combines the electron-donating nature of the amino group with the electron-withdrawing effects of fluorine, which may influence its physicochemical properties (e.g., solubility, crystallinity) and biological interactions.
Properties
IUPAC Name |
N-(3-amino-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5(12)11-7-4-2-3-6(10)8(7)9/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENWSTSHWFIZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method to synthesize N-(3-Amino-2-fluorophenyl)acetamide involves the amination of 3-fluoroacetanilide. This reaction typically uses ammonia or an amine source under controlled temperature and pressure conditions.
Acylation Reaction: Another method involves the acylation of 3-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Amino-2-fluorophenyl)acetamide can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
N-(3-Amino-2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Effects on Physicochemical Properties
The meta-substitution pattern and electronic effects of substituents significantly impact molecular geometry and solid-state packing. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃) crystallizes in a monoclinic system with distinct lattice constants due to the electron-withdrawing chlorine atom .
- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (3-CH₃C₆H₄NH-CO-CCl₃) exhibits altered crystal parameters compared to its chloro analog, highlighting how electron-donating groups like -CH₃ influence molecular packing .
In contrast, the fluorine atom in N-(3-Amino-2-fluorophenyl)acetamide is smaller and more electronegative than chlorine or methyl groups, which may reduce steric hindrance and enhance solubility while maintaining strong intermolecular interactions (e.g., hydrogen bonding via -NH₂) .
Table 1: Substituent Effects on Crystal Parameters
Enzyme Inhibition
- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-...]acetamide : A selective MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B .
- N-(3,5-Difluorophenyl)acetamide derivatives : Exhibit antimicrobial activity against gram-positive bacteria (e.g., compound 47, ) .
Anti-Cancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide : Shows potent activity against HCT-1, MCF-7, and other cancer cell lines .
- This compound: The amino group could facilitate hydrogen bonding with DNA or protein targets, while fluorine’s electronegativity might modulate membrane permeability .
Notes
- Direct references to this compound are absent in the provided evidence; comparisons are inferred from structurally related compounds.
- Further studies should focus on synthesizing this compound and evaluating its crystallographic, spectroscopic, and biological properties.
Biological Activity
N-(3-Amino-2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom at the 2-position of the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various research applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. The fluorine atom can enhance binding affinity and selectivity towards molecular targets, potentially leading to improved therapeutic effects. This compound has been explored for its anti-inflammatory and analgesic properties, acting as an intermediate in the synthesis of pharmaceutical compounds .
Biological Activity Overview
- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may exhibit anti-inflammatory effects, which are crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Studies suggest that similar fluorinated compounds can inhibit bacterial growth by interfering with protein synthesis pathways .
- Antiparasitic Activity : Some derivatives of fluorinated compounds have demonstrated efficacy against parasites such as Plasmodium falciparum, indicating that this compound could have similar applications in treating parasitic infections .
Synthesis and Derivatives
This compound can be synthesized through various organic reactions, including:
- Oxidation : Can yield nitroso or nitro derivatives.
- Reduction : Produces amine derivatives using reducing agents like lithium aluminum hydride.
- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, allowing for the creation of diverse derivatives with potentially enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study focusing on fluorinated acetamides demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were notably lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Antiparasitic Activity
Research on fluorinated derivatives indicated that modifications in the phenyl ring could enhance antiparasitic activity against Plasmodium falciparum. The incorporation of the fluorine atom was found to improve metabolic stability while maintaining high levels of efficacy against the parasite .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(3-Amino-4-fluorophenyl)acetamide | Fluorine at 4-position | Similar anti-inflammatory properties |
| N-(3-Amino-2-chlorophenyl)acetamide | Chlorine instead of fluorine | Varied antimicrobial efficacy |
| N-(3-Amino-2-methylphenyl)acetamide | Methyl group at 2-position | Potentially lower lipophilicity |
The unique positioning of the fluorine atom in this compound contributes to its distinct biological profile compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
